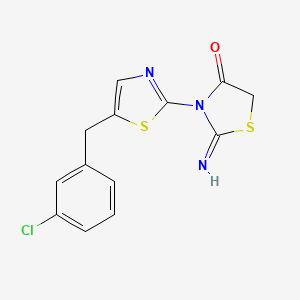

3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one

Description

3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one is a heterocyclic compound featuring a thiazole ring fused with a thiazolidin-4-one core. The 3-chlorobenzyl substituent at the 5-position of the thiazole ring and the 2-imino group on the thiazolidinone moiety define its structural uniqueness. Its synthesis typically involves condensation reactions of substituted thiazole precursors with thiazolidinone derivatives under microwave or conventional heating conditions .

Properties

IUPAC Name |

3-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS2/c14-9-3-1-2-8(4-9)5-10-6-16-13(20-10)17-11(18)7-19-12(17)15/h1-4,6,15H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMKQYJFAWVQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=N)S1)C2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one typically involves the reaction of 3-chlorobenzylamine with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-chlorobenzylthioamide with α-haloketones in the presence of a base, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound demonstrated potent cytotoxicity with an IC50 value as low as 0.54 µM.

- HepG2 (Liver Cancer) : Exhibited IC50 values around 0.24 µM, indicating strong anti-proliferative effects against liver cancer cells .

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. The presence of the thiazole moiety is believed to enhance the compound's ability to inhibit bacterial growth. Studies have shown effectiveness against a range of pathogens, including:

- Gram-positive and Gram-negative bacteria .

- Fungal strains , suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial in conditions such as arthritis and other chronic inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Pharmacological Mechanisms

The pharmacological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been noted for its ability to inhibit various kinases involved in cancer progression, such as c-Met and Src kinases .

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters .

Comparison with Similar Compounds

Substituent Variations in Thiazolidin-4-one Derivatives

The biological and chemical properties of thiazolidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : The 3-chlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability, a critical factor in anticancer activity . Similarly, the 4-fluorophenyl group in likely modulates electronic effects but lacks explicit activity data.

- Benzylidene vs.

- Synthetic Efficiency : Microwave-assisted synthesis (target compound) reduces reaction time compared to conventional reflux (CBTMT, MBTMT) .

Structure-Activity Relationship (SAR) Insights

Chlorine Positioning : 3-Chlorobenzyl (target compound) vs. 4-chlorobenzylidene (CBTMT): The meta-chloro position may enhance steric interactions with hydrophobic pockets in enzymes, whereas para-substituents favor electronic effects .

Thione vs.

Biological Activity

3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 3-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

- Molecular Formula : C13H10ClN3OS2

- Molecular Weight : 323.8 g/mol

- CAS Number : 488725-28-6

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Monoamine Oxidase Inhibition : Similar compounds have been reported to inhibit monoamine oxidase type B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine. By inhibiting this enzyme, the compound may increase dopamine levels in the brain, potentially benefiting conditions like Parkinson's disease .

- Anticancer Activity : Preliminary studies indicate that derivatives of thiazolidinones, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, IC50 values for related compounds have shown significant anticancer properties, with some derivatives demonstrating selective cytotoxicity against HeLa and K562 cell lines .

Anticancer Properties

Research has highlighted the anticancer potential of thiazolidinone derivatives:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 18 | A549 (Lung) | 12.7 | |

| Compound 18 | MCF-7 (Breast) | 15.1 | |

| Thiazolidinone Derivative | K562 (Leukemia) | 8.5 - 14.9 |

These compounds induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, suggesting their potential as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, thiazolidinone derivatives have been evaluated for their antimicrobial effects. Some studies report significant inhibition of bacterial growth against Gram-positive bacteria, indicating a broad spectrum of biological activity .

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various thiazolidinone derivatives demonstrated that several compounds exhibited strong cytotoxic effects on multiple cancer cell lines with IC50 values comparable to or lower than traditional chemotherapeutics like cisplatin .

- Mechanistic Insights : Detailed investigations revealed that these compounds could disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis . This mechanism is crucial for developing targeted cancer therapies.

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazolidinone derivatives has shown that modifications to the thiazole ring can significantly impact biological activity. For example, substituents at specific positions on the thiazole ring enhance cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-iminothiazolidin-4-one, and what are the critical reaction parameters?

The compound is synthesized via Knoevenagel condensation between a thiazole derivative (e.g., 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 3-chlorobenzylaldehyde) under basic conditions (e.g., NaOH or KOH) in ethanol or methanol. Key parameters include:

- Reaction time : 6–8 hours under reflux.

- Purification : Recrystallization in ethanol or methanol yields pure product (85–90% efficiency).

- Substituent effects : Electron-withdrawing groups on the benzaldehyde enhance condensation efficiency .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- IR spectroscopy : Identifies C=O (1670–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.

- NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.5–4.5 ppm). ¹³C NMR resolves carbonyl (δ 170–180 ppm) and thiazole carbons.

- X-ray crystallography : Determines absolute configuration, as demonstrated for analogous compounds (e.g., (Z)-5-benzylidene derivatives) .

Q. How is the compound initially screened for biological activity?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).

- Anticancer screening : Evaluate cytotoxicity against NCI-60 cell lines via MTT assays.

- Dose-response curves : Establish IC₅₀ values for lead optimization .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic structure and reactivity of this compound?

- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic regions for target binding (e.g., enzyme active sites).

- Electron localization function (ELF) : Visualize electron-rich areas (e.g., thiazole sulfur) for redox activity prediction.

- Orbital composition analysis : Link HOMO-LUMO gaps to photophysical properties (e.g., fluorescence in bioimaging) .

Q. What strategies resolve contradictions in reported biological activities (e.g., variable antimicrobial efficacy)?

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., 4-nitrobenzyl vs. 3,4-dichlorobenzyl) to isolate activity determinants.

- Standardized assays : Use identical microbial strains (e.g., ATCC controls) and growth media to minimize variability.

- Mechanistic studies : Probe membrane disruption vs. enzyme inhibition via fluorescence microscopy or enzymatic assays .

Q. How can continuous-flow microreactors optimize synthesis yield and scalability?

- Flow rate control : Adjust to 0.5–2 mL/min for optimal mixing and heat transfer.

- Solvent selection : Ethanol/water mixtures reduce environmental impact vs. DMF.

- In-line monitoring : UV-Vis or FTIR tracks reaction progression, reducing intermediate isolation .

Q. What methodologies validate the compound’s mechanism of action in anticancer studies?

- Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry.

- Cell cycle analysis : PI staining and FACS to identify G1/S or G2/M arrest.

- Target identification : Pull-down assays with biotinylated probes or computational docking (e.g., CDK7 inhibition, as seen in related thiazole derivatives) .

Key Notes

- Methodological rigor : Emphasis on SAR, computational modeling, and assay standardization.

- Conflict resolution : Highlight substituent effects and experimental variables to address data discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.